molecular formula C17H13N5O3S B2789954 N-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872987-59-2

N-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2789954
CAS No.: 872987-59-2
M. Wt: 367.38
InChI Key: OGYYWRXSKSJIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a pyridinyl group at position 6 and a sulfanyl-acetamide linker connected to a 4-nitrophenyl moiety. This compound is structurally characterized by its dual aromatic systems (pyridazine and pyridine) and electron-withdrawing nitro group, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(4-nitrophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S/c23-16(19-13-3-5-14(6-4-13)22(24)25)11-26-17-8-7-15(20-21-17)12-2-1-9-18-10-12/h1-10H,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYYWRXSKSJIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazinyl core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the pyridinyl group: This step might involve coupling reactions such as Suzuki or Heck coupling.

    Attachment of the nitrophenyl group: This can be done through nitration reactions followed by amide formation.

    Formation of the sulfanylacetamide moiety:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo various substitution reactions, particularly at the pyridazinyl and pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group would yield an amino derivative.

Scientific Research Applications

N-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several bioactive acetamides documented in the literature. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents/R-Groups Yield (%) Melting Point (°C) Molecular Formula
N-(4-Nitrophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide (Target) Pyridazine-sulfanyl 4-Nitrophenyl, pyridin-3-yl N/A N/A C₁₇H₁₂N₆O₃S (hypothetical)
5l () Imidazo[2,1-b]thiazole 4-Chlorophenyl, 4-methoxybenzylpiperazinyl 72 116–118 C₃₀H₂₉ClN₆O₂S
5a () Imidazo[2,1-b]thiazole Phenyl, morpholinopyridinyl N/A N/A C₂₂H₂₂N₆O₂S
VUAA-1 () Triazole-sulfanyl 4-Ethylphenyl, pyridin-3-yl N/A N/A C₁₆H₁₈N₆OS

Key Observations:

Core Heterocycles: The target compound’s pyridazine core distinguishes it from imidazo[2,1-b]thiazole-based analogs (e.g., 5l, 5a) . Imidazo[2,1-b]thiazole analogs (e.g., 5l) exhibit strong cytotoxicity against cancer cells (e.g., MDA-MB-231, IC₅₀ = 1.4 μM), attributed to their planar aromatic systems and substituent-driven target affinity .

Substituent Effects: The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to electron-rich enzyme pockets compared to 4-chlorophenyl (5l) or morpholine (5a) substituents . Compounds with halogenated aryl groups (e.g., 5l’s 4-chlorophenyl) show improved VEGFR2 inhibition (5.72% at 20 μM) compared to non-halogenated analogs (e.g., 5a: 3.76%) .

Biological Activity :

  • Imidazo[2,1-b]thiazole analogs (e.g., 5l) demonstrate selectivity for MDA-MB-231 over HepG2 cells (IC₅₀ = 22.6 μM), suggesting substituent-dependent tissue specificity .
  • Pyridine-containing acetamides (e.g., VUAA-1, ) are potent Orco agonists, highlighting the versatility of acetamide linkers in diverse biological targets .

Detailed Research Findings and Mechanistic Insights

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for imidazo[2,1-b]thiazole analogs, involving nucleophilic substitution at the sulfanyl group and amide coupling . Yields for similar compounds range from 70–81% .
  • Structural Dynamics : Pyridazine’s electron-deficient nature may enhance interactions with kinases or receptors, as seen in pyridine-based SARS-CoV-2 main protease inhibitors (e.g., 5RH3, ), where pyridine rings engage HIS163 via H-bonding .
  • Limitations : The nitro group may reduce metabolic stability compared to methoxy or halogenated analogs, necessitating further pharmacokinetic studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.